2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol
Description
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 5-position and an ethylamino-propanol side chain. This structure combines a rigid aromatic heterocycle (furan) with a flexible aliphatic chain containing both amine and hydroxyl functional groups.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-7(6-12)11-9(3)10-5-4-8(2)13-10/h4-5,7,9,11-12H,6H2,1-3H3 |
InChI Key |
RYLHADRJYIJNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Overview
The core step in synthesizing 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves reductive amination, a process that forms a carbon-nitrogen bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. This method is favored for its efficiency and selectivity in forming secondary amines.
Reactants and Conditions
- Aldehyde precursor: 5-methylfuran-2-carbaldehyde, which provides the furan ring with a reactive aldehyde functional group.
- Amine component: 2-amino-1-propanol, which introduces both amino and hydroxyl functionalities.
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity and mild conditions, preventing over-reduction of sensitive groups.
Synthetic Procedure
The typical procedure involves:
- Dissolving 5-methylfuran-2-carbaldehyde and 2-amino-1-propanol in an appropriate solvent such as methanol or ethanol.
- Adjusting the pH to mildly acidic conditions (around pH 5-6) to facilitate imine formation.
- Adding sodium cyanoborohydride slowly while stirring at room temperature.
- Monitoring the reaction progress via TLC or NMR until completion.
- Purification through column chromatography or recrystallization.
Reaction Scheme
5-Methylfuran-2-carbaldehyde + 2-Amino-1-propanol → (NaBH3CN, pH ~5-6) → this compound
Alternative Synthetic Strategies
Amide and Carbamate Intermediates
Research indicates that complex derivatives of this compound can be synthesized via multi-step pathways involving acylation and carbamate formation. For example:
- Formation of acyl chlorides from intermediates such as 5-methylfuran-2-carboxylic acid derivatives.
- Subsequent reaction with amines like tert-butyl-(2-(methylamino)ethyl)carbamate at low temperatures (0 °C) to form protected intermediates.
- Catalytic hydrogenation over Pd/C to reduce nitro groups to amines, facilitating further coupling reactions.
Peptide-Like Couplings
Recent studies have employed peptide coupling reagents such as EDCI and HOBt to facilitate amide bond formation between intermediates, allowing for the introduction of functional groups that enhance biological activity.
Specific Methodologies from Literature
Data Tables and Reaction Parameters
Summary of Key Findings
- The most established method involves reductive amination of 5-methylfuran-2-carbaldehyde with 2-amino-1-propanol.
- Multi-step pathways utilizing acylation and carbamate formation are also viable, especially for derivatives.
- Catalytic hydrogenation is used for functional group modifications, notably nitro to amino reductions.
- Reaction conditions are generally mild, with room temperature and common solvents, ensuring functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-one.
Reduction: Formation of 2-{[1-(tetrahydrofuran-2-yl)ethyl]amino}propan-1-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of furan-derived amino alcohols. Below is a comparative analysis with structurally or functionally related compounds, based on available evidence and analogous studies:
Table 1: Comparison of Key Features
Key Observations
Structural Similarities: Both this compound and 2-Amino-1-(furan-2-yl)ethanol share a furan backbone with amine and hydroxyl groups. However, the former’s extended ethylamino chain may confer greater conformational flexibility and hydrophilicity compared to the latter’s simpler ethanolamine side chain.
Functional Group Impact: The amide-containing compound N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide, while structurally distinct, shares a discontinued status, hinting at broader challenges in scaling up heterocyclic amino derivatives for industrial use .
Therapeutic Potential: Compounds like 5-Methylfuran-2-carboxylic acid are well-established in industrial applications (e.g., flavor chemistry), whereas amino-furan derivatives remain underexplored in clinical research. The discontinued status of this compound may reflect unresolved pharmacokinetic or toxicity issues.
Biological Activity
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with significant potential in medicinal chemistry. Characterized by a propanol backbone, it features a 5-methylfuran moiety and amino group, contributing to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₀H₁₇NO₂
- Molecular Weight : 183.25 g/mol
- Functional Groups : Hydroxyl (-OH) and amino (-NH) groups which enhance its reactivity.
The presence of the furan ring is notable for its ability to engage in π–π interactions, which can influence biological activity significantly.
Synthesis
The synthesis of this compound typically involves the reductive amination of 5-methylfuran-2-carbaldehyde with an appropriate amine, such as 2-amino-1-propanol. Reducing agents like sodium cyanoborohydride are commonly used to facilitate this reaction. The synthetic route can be optimized for yield and purity using continuous flow reactors, enhancing scalability for industrial applications.
Antimicrobial Effects
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research suggests it can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although detailed studies are still required to confirm these effects.
The biological activity of this compound is believed to involve several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- π–π Interactions : The furan ring enhances interactions with aromatic residues in proteins.
These interactions could lead to modulation of enzyme activities and receptor binding, impacting various biological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethanol | C₉H₁₅NO₂ | Ethanol instead of propanol |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol | C₁₁H₂₃NO₂ | Butanol chain increases carbon count |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}pentan-1-ol | C₁₂H₂₅NO₂ | Further extension of carbon chain |
This table illustrates how structural variations influence the biological activity of related compounds. The unique combination of functional groups in this compound contributes to its distinct properties compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of derivatives of furan-containing compounds. For instance, methyl derivatives have shown promising anticancer activities against various cell lines such as HeLa and HepG2. These findings highlight the relevance of structural modifications in enhancing biological efficacy .
Moreover, ongoing research aims to further explore the therapeutic potential of this compound in treating infections and inflammatory diseases. Clinical trials are necessary to establish safety profiles and therapeutic indices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol?
- Methodology : The synthesis typically involves a multi-step approach. A plausible route includes:
Alkylation : React 5-methylfuran-2-carbaldehyde with ethylamine under reductive amination conditions (e.g., NaBH₃CN) to form 1-(5-methylfuran-2-yl)ethylamine.
Coupling : React the amine intermediate with epichlorohydrin or a similar propanol derivative under basic conditions (e.g., K₂CO₃) to introduce the hydroxyl group.
- Optimization : Adjust reaction time (6-24 hours), temperature (60-80°C), and solvent polarity (e.g., THF or DMF) to improve yield. Monitor via TLC or HPLC .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Key Techniques :
- NMR : ¹H NMR to identify protons on the furan ring (δ 6.1–6.3 ppm), amino group (δ 1.5–2.5 ppm), and hydroxyl group (δ 1.0–5.0 ppm, broad). ¹³C NMR for carbonyl (furan) and alcohol carbons.
- IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (furan C=C).
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected ~225 g/mol) and fragmentation patterns .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Stability Profile :
- Acidic Conditions (pH < 3) : Risk of protonation at the amine group, leading to salt formation or decomposition.
- Neutral/Basic Conditions (pH 7–9) : Optimal stability; hydroxyl and amine groups remain uncharged.
- Storage Recommendation : Store in anhydrous solvents (e.g., ethanol) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The furan ring may engage in π-π stacking, while the hydroxyl and amine groups form hydrogen bonds.
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the furan carbonyl).
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies mitigate side reactions during functional group transformations?
- Approaches :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during amine alkylation.
- Selective Catalysts : Employ Pd/C or Raney Ni for selective hydrogenation of unsaturated bonds without reducing the furan ring.
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the amine group .
Q. How does structural modification of the furan ring alter bioactivity?
- Case Study :
- 5-Methyl vs. 5-Iodo Substitution : The methyl group enhances lipophilicity (logP ~1.2), improving membrane permeability, while iodine (as in analog 2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol) increases halogen bonding potential for tighter receptor binding .
- Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive bacteria using broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
